molecular formula C9H18N2 B12865897 N-Ethyl-4-(ethylimino)pent-2-en-2-amine

N-Ethyl-4-(ethylimino)pent-2-en-2-amine

Cat. No.: B12865897
M. Wt: 154.25 g/mol
InChI Key: YIONYZSSFUKRMJ-YJBPLEQHSA-N
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Description

N-Ethyl-4-(ethylimino)pent-2-en-2-amine is an organic compound with a unique structure that includes both an ethyl group and an ethylimino group attached to a pent-2-en-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(ethylimino)pent-2-en-2-amine typically involves the reaction of a suitable precursor with ethylamine under controlled conditions. One common method involves the condensation of 4-penten-2-one with ethylamine, followed by the reduction of the resulting imine to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(ethylimino)pent-2-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-ethyl-4-(ethylamino)pent-2-en-2-one.

    Reduction: Reduced products like N-ethyl-4-(ethylamino)pent-2-en-2-amine.

    Substitution: Substituted derivatives depending on the functional group introduced.

Scientific Research Applications

N-Ethyl-4-(ethylimino)pent-2-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(ethylimino)pent-2-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-2-amine: Shares a similar backbone but lacks the ethyl and ethylimino groups.

    N-Ethyl-4-(methylimino)pent-2-en-2-amine: Similar structure with a methylimino group instead of an ethylimino group.

Uniqueness

N-Ethyl-4-(ethylimino)pent-2-en-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-N-ethyl-4-ethyliminopent-2-en-2-amine

InChI

InChI=1S/C9H18N2/c1-5-10-8(3)7-9(4)11-6-2/h7,10H,5-6H2,1-4H3/b8-7+,11-9?

InChI Key

YIONYZSSFUKRMJ-YJBPLEQHSA-N

Isomeric SMILES

CCN/C(=C/C(=NCC)C)/C

Canonical SMILES

CCNC(=CC(=NCC)C)C

Origin of Product

United States

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